molecular formula C16H16ClN3O2 B2499340 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 900295-57-0

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2499340
CAS No.: 900295-57-0
M. Wt: 317.77
InChI Key: KJSQQRAYGDVNNP-UHFFFAOYSA-N
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Description

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, a dimethoxyphenyl group at the 3rd position, and two methyl groups at the 2nd and 5th positions. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the chloro substituent: Chlorination of the pyrazolo[1,5-a]pyrimidine core is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the dimethoxyphenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the chloro and dimethoxyphenyl substituents.

    7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the dimethoxyphenyl group.

    3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the chloro substituent.

Uniqueness

The presence of both the chloro and dimethoxyphenyl substituents in 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine imparts unique chemical and biological properties. These substituents can enhance the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-9-7-14(17)20-16(18-9)15(10(2)19-20)11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSQQRAYGDVNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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